1,4-Bis(2-aminophenyl)piperazine
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Overview
Description
1,4-Bis(2-aminophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two aminophenyl groups attached to a piperazine ring, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that piperazine derivatives interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Piperazine derivatives are known to induce various molecular and cellular effects, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2-aminophenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and solid-phase synthesis techniques are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-aminophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted piperazine compounds .
Scientific Research Applications
1,4-Bis(2-aminophenyl)piperazine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- Bis(phthalimido)piperazine
- Bis(3-aminopropyl)piperazine
- 2,3-Dihydro-phthalazine-1,4-dione
- Bis(3,4-aminophenol)piperazine
Uniqueness
1,4-Bis(2-aminophenyl)piperazine is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[4-(2-aminophenyl)piperazin-1-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-13-5-1-3-7-15(13)19-9-11-20(12-10-19)16-8-4-2-6-14(16)18/h1-8H,9-12,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMZVBUJBMLUOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2N)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 1,4-Bis(2-aminophenyl)piperazine contribute to the biological activity of the synthesized metal complexes?
A1: this compound acts as a building block for the macroacyclic ligand (L) by reacting with salicylaldehyde. [] This ligand, with its hexadentate structure, forms complexes with Cu(II), Ni(II), and Co(II) ions. [] The resulting spatial arrangement and properties of the complex, influenced by the metal ion and ligand structure, contribute to the observed biological activities. For instance, the study by demonstrated that these complexes exhibit antioxidant activity against DPPH free radicals and possess moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. [] While the exact mechanism of action is not fully elucidated in the provided research, it is suggested that the metal center and the ligand structure play a crucial role in interacting with biological targets.
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